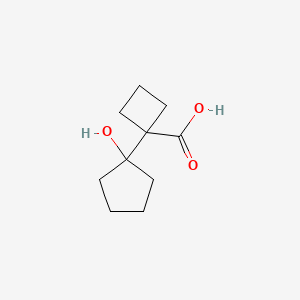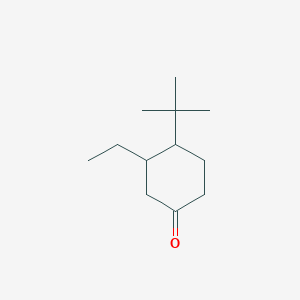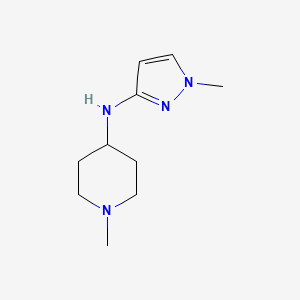![molecular formula C6H13NO B13285617 2-Ethyl-[1,3]oxazinane](/img/structure/B13285617.png)
2-Ethyl-[1,3]oxazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-[1,3]oxazinane is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-[1,3]oxazinane can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-3-aminopropanol with formaldehyde under acidic conditions. The reaction typically proceeds via a cyclization mechanism, forming the oxazinane ring. Another method involves the use of amino acid-derived diazoketones, which undergo intramolecular cyclization in the presence of a Brønsted acid catalyst such as silica-supported perchloric acid .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-[1,3]oxazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinane-2,4-diones using strong oxidizing agents.
Reduction: Reduction reactions can convert oxazinane derivatives into their corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazinane ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazinanes, oxazinane-2,4-diones, and amine derivatives .
Scientific Research Applications
2-Ethyl-[1,3]oxazinane has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: this compound derivatives have shown potential as antiviral, anticancer, and anti-inflammatory agents.
Industry: It is utilized in the production of agrochemicals, cosmetics, and fine chemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-[1,3]oxazinane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The presence of both nitrogen and oxygen atoms in the ring structure allows for hydrogen bonding and electrostatic interactions with target molecules .
Comparison with Similar Compounds
Morpholine (1,4-oxazinane): Contains a similar ring structure but with different substitution patterns.
1,3-Oxazine: Another heterocyclic compound with a similar ring but different functional groups.
Uniqueness: 2-Ethyl-[1,3]oxazinane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in various fields .
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2-ethyl-1,3-oxazinane |
InChI |
InChI=1S/C6H13NO/c1-2-6-7-4-3-5-8-6/h6-7H,2-5H2,1H3 |
InChI Key |
UALFXSSRCZUJJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1NCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol](/img/structure/B13285546.png)
![1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13285549.png)

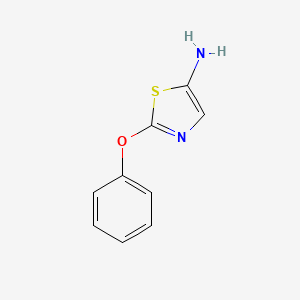
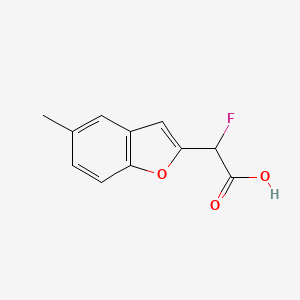

![1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B13285583.png)

